molecular formula C16H24BNO5 B13870073 2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B13870073
M. Wt: 321.2 g/mol
InChI Key: QPJZLHQDMFLNET-UHFFFAOYSA-N
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Description

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The boronic ester group in the compound is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2-methoxyethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.

    Industry: Applied in the production of fine chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of a boronic ester group with a carbamate moiety. This structural feature provides it with distinct reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C16H24BNO5

Molecular Weight

321.2 g/mol

IUPAC Name

2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H24BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-6-8-13(11-12)18-14(19)21-10-9-20-5/h6-8,11H,9-10H2,1-5H3,(H,18,19)

InChI Key

QPJZLHQDMFLNET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCCOC

Origin of Product

United States

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